2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine
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Overview
Description
2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and a purine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine typically involves a multi-step process. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Purine Ring Formation: The construction of the purine ring structure through cyclization reactions.
Amine Introduction: The attachment of an amine group to the purine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom and nitrophenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another fluorinated nitrophenyl compound with potential biological activity.
4-(2-Fluoro-4-nitrophenyl)morpholine: A structurally similar compound with a morpholine ring.
2-Fluoro-N-methyl-4-nitrobenzamide: A related compound with a benzamide structure.
Uniqueness
2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine is unique due to its purine ring structure, which is not present in the similar compounds listed above. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6O2/c13-12-17-10(9-11(18-12)16-6-15-9)14-5-7-1-3-8(4-2-7)19(20)21/h1-4,6H,5H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVIFTQVXDRFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=NC3=C2NC=N3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571650 |
Source
|
Record name | 2-Fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188644-29-3 |
Source
|
Record name | 2-Fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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